![molecular formula C24H22ClN5O2 B2781150 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921575-78-2](/img/structure/B2781150.png)
7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Conformational Analysis
Research on compounds structurally related to the specified chemical has focused on their molecular interactions with specific receptors and conformational analysis. For example, studies on cannabinoid receptors have explored how certain antagonists interact molecularly with the CB1 receptor, providing a foundation for understanding receptor-ligand interactions and developing pharmacophore models (Shim et al., 2002).
Dopamine Receptor Ligands
Research has also delved into compounds with high affinity for human dopamine receptors, contributing to the design of selective ligands with potential therapeutic applications. These studies emphasize the importance of structural features for receptor affinity and selectivity, providing a pathway for the development of novel therapeutic agents (Rowley et al., 1997).
G Protein-Biased Dopaminergics
Another area of interest is the development of G protein-biased dopaminergic ligands, indicating the potential for designing compounds with specific signaling pathways preferences. This research is crucial for developing drugs with reduced side effects by targeting specific receptor-mediated pathways (Möller et al., 2017).
Antimicrobial and Antioxidant Activity
Compounds with pyridine and fused pyridine structures have been explored for their antimicrobial and antioxidant activities. This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the versatility of pyridine-based structures in medicinal chemistry (Flefel et al., 2018).
Anticancer Agents
There has been significant interest in developing anticancer agents based on pyridine and thiadiazole structures. Studies have identified compounds with selective cytotoxicity towards cancer cells, indicating the potential for targeted cancer therapy. This research is pivotal in the ongoing search for more effective and selective anticancer treatments (El-Masry et al., 2022).
Propiedades
IUPAC Name |
7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-27-15-18(22-19(16-27)24(32)30(26-22)17-7-3-2-4-8-17)23(31)29-13-11-28(12-14-29)21-10-6-5-9-20(21)25/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUCLPKBOYHEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
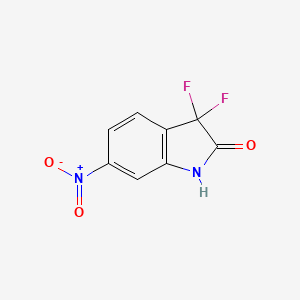
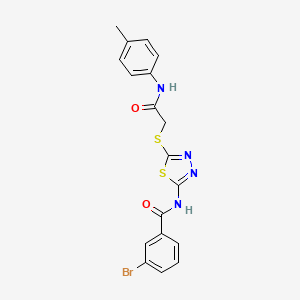
![methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2781070.png)
![7-(cyclopropylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781072.png)
![2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline](/img/structure/B2781074.png)
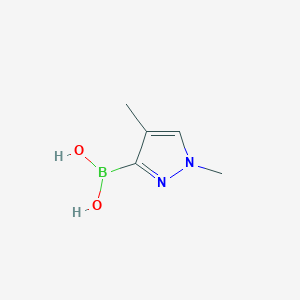
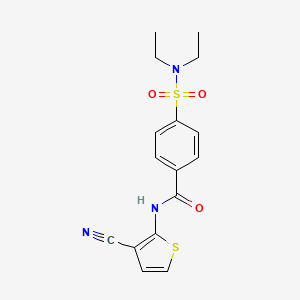
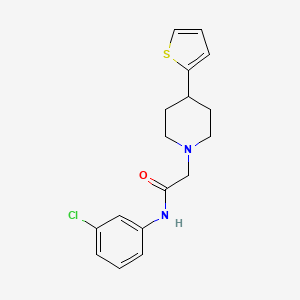
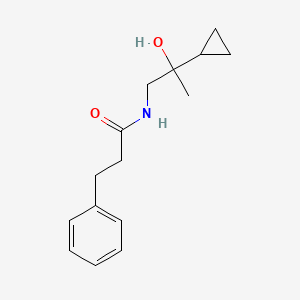
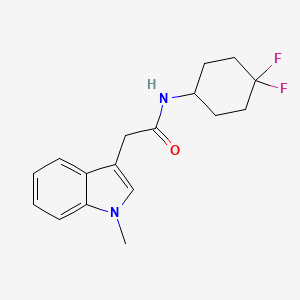
![6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid](/img/structure/B2781084.png)
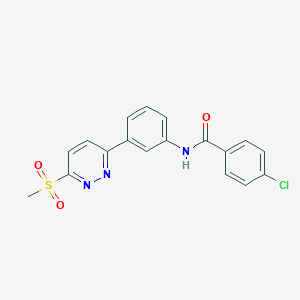
![1-Methyl-5-[[4-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2781087.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2781090.png)
